4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
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Overview
Description
4-{[2,6-Dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound characterized by the presence of a tetrazole ring, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2,6-dimethyl-4-nitrobenzonitrile can be reacted with sodium azide under acidic conditions to form 2,6-dimethyl-4-(1H-tetrazol-1-yl)benzene.
Sulfonylation: The tetrazole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as chlorosulfonic acid, to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, enhancing the compound’s ability to interact with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[2,6-Dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-{[2,6-Dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}thiomorpholine: Contains a thiomorpholine ring, introducing sulfur into the ring structure.
Uniqueness
The presence of the morpholine ring in 4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine imparts unique properties, such as increased solubility and stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C13H17N5O3S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
4-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H17N5O3S/c1-10-7-12(18-9-14-15-16-18)8-11(2)13(10)22(19,20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
HPVQGZIUOLVSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCOCC2)C)N3C=NN=N3 |
Origin of Product |
United States |
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